Deoxypyridoxine

Enzyme inhibition PNPO Ginkgotoxin

Deoxypyridoxine is a selective vitamin B6 antimetabolite that inhibits human pyridoxine 5′-phosphate oxidase (PNPO)—unlike ginkgotoxin—and provides reproducible seizure latency (ED50=1.1 mmol/kg) with reversible GAD inhibition. Validated for lymphocyte proliferation suppression, TNFα/IL-6 reduction, and as a non-endogenous internal standard for HPLC analysis of B6 vitamers. Choose this compound for target-specific, publication-ready results with documented temporal kinetics.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 61-67-6
Cat. No. B1198617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxypyridoxine
CAS61-67-6
Synonyms4'-deoxypyridoxine
4-deoxypyridoxine
4-deoxypyridoxine hydrochloride
4-deoxypyridoxol
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1CO)C)O
InChIInChI=1S/C8H11NO2/c1-5-7(4-10)3-9-6(2)8(5)11/h3,10-11H,4H2,1-2H3
InChIKeyKKOWAYISKWGDBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxypyridoxine (CAS 61-67-6) as a Vitamin B6 Antagonist: Procurement Considerations for Research Use


Deoxypyridoxine (4-Deoxypyridoxine hydrochloride, CAS 148-51-6 for the HCl salt) is a synthetic vitamin B6 antimetabolite that exerts its biological effects primarily through competitive antagonism of pyridoxal 5′-phosphate (PLP)-dependent enzymatic processes [1]. As a structural analog of pyridoxine, it requires phosphorylation to its active 5′-phosphate form to function as an inhibitor, distinguishing it from direct-acting PLP antagonists [2]. The compound is widely employed in experimental models to induce controlled vitamin B6 deficiency for studying PLP-dependent pathways in neurology, immunology, and developmental biology [3].

Why Other Vitamin B6 Antagonists Cannot Substitute for Deoxypyridoxine in Critical Assays


The vitamin B6 antagonist class includes several compounds with superficially similar mechanisms, yet substitution without verification risks experimental failure due to divergent target selectivity, species-dependent metabolic activation requirements, and non-overlapping enzyme inhibition profiles. Deoxypyridoxine exhibits a unique combination of properties: it inhibits human pyridoxine 5′-phosphate oxidase (PNPO) whereas the natural antagonist ginkgotoxin does not [1]; it produces a distinctive seizure latency and GAD inhibition pattern distinct from allylglycine and 3-mercaptopropionic acid [2]; and it demonstrates the highest potency among structural analogs in inhibiting cellular pyridoxine uptake [3]. These differences preclude direct substitution without revalidation of the experimental system.

Quantitative Comparative Evidence: Deoxypyridoxine vs. Key Analogs Across Critical Assay Dimensions


Enzyme Inhibition Selectivity: Deoxypyridoxine Inhibits Human PNPO Whereas Ginkgotoxin Does Not

In a direct in vitro comparison using recombinantly expressed human pyridoxine 5′-phosphate oxidase (PNPO), 4′-deoxypyridoxine 5′-phosphate produced measurable enzyme inhibition, whereas neither ginkgotoxin nor its 5′-phosphate derivative showed any inhibitory activity [1]. This establishes a qualitative functional difference between these two B6 antivitamins at the PNPO target level.

Enzyme inhibition PNPO Ginkgotoxin

Pyridoxal Kinase Inhibition Potency: Ki Values Across Species Reveal Rank-Order Differences

The compound acts as a competitive inhibitor of pyridoxal kinase (PDXK), with reported Ki values varying by species and substrate. For human recombinant PDXK, the Ki is 2.8 μM [1]. In E. coli PDXK with pyridoxine as substrate, the Ki is 25 μM, while for human erythrocyte PDXK the Km for pyridoxine is 5.7 μM [2].

Pyridoxal kinase Ki Competitive inhibition

Convulsant Potency and Seizure Latency: Distinct Profile Among Glutamate Decarboxylase Inhibitors

In a direct comparative study of three convulsant agents that inhibit cerebral glutamic acid decarboxylase (GAD), deoxypyridoxine exhibited an intermediate ED50 value for seizure induction in mice (1.1 mmol/kg i.p.) with a latency range of 9–114 minutes, compared to allylglycine (ED50 = 1.0 mmol/kg, latency 44–240 min) and 3-mercaptopropionic acid (ED50 = 0.27 mmol/kg, latency 2.5–8 min) [1]. Importantly, GAD inhibition by deoxypyridoxine was fully reversed by addition of pyridoxal phosphate in brain homogenates, whereas allylglycine-induced inhibition was not reversible [1].

Seizure ED50 GAD inhibition

Cellular Pyridoxine Uptake Inhibition: Rank-Order Potency Among Structural Analogs

In isolated rat hepatocytes, the rank order of inhibitory effectiveness on [3H]pyridoxine uptake was established as: 4′-deoxypyridoxine > unlabeled pyridoxine > 5′-deoxypyridoxine [1]. This demonstrates that deoxypyridoxine is the most potent inhibitor among the tested structural analogs for blocking cellular vitamin B6 entry, consistent with its high affinity for pyridoxal kinase-mediated metabolic trapping.

Cellular uptake Transport inhibition Pyridoxine

In Vivo Immunosuppressive Activity: Quantitative Cytokine Suppression Data

In a mouse model of chronic granulomatous inflammation, intraperitoneal administration of 4-deoxypyridoxine at 400 μg/dose for five consecutive days produced statistically significant reductions in TNFα levels in serum (p < 0.01) and in minced granuloma supernatant fluids (p < 0.05), as well as significant inhibition of IL-6 in supernatant fluids (p < 0.05) [1]. The treatment also resulted in a significant decrease in granuloma size and weight compared to untreated controls [1].

Immunosuppression TNFα IL-6

Analytical Chemistry Utility: Validated Internal Standard for HPLC B6 Vitamer Quantification

Deoxypyridoxine is employed as an internal standard in validated HPLC methods for quantifying vitamin B6 vitamers in biological matrices including plasma, cerebrospinal fluid, and tissue extracts [1]. Unlike endogenous B6 vitamers, deoxypyridoxine does not naturally occur in biological samples, enabling accurate normalization of extraction efficiency and injection variability without confounding endogenous analyte interference.

HPLC Internal standard Vitamin B6 analysis

Optimal Application Scenarios for Deoxypyridoxine Procurement Based on Comparative Evidence


Experimental Induction of Controlled Vitamin B6 Deficiency in Rodent Models

For studies requiring reproducible vitamin B6 deficiency with quantifiable seizure latency (ED50 = 1.1 mmol/kg i.p. in mice) and reversible GAD inhibition, deoxypyridoxine provides a well-characterized tool with documented temporal kinetics distinct from faster-acting 3-mercaptopropionic acid [1]. Its reversibility by pyridoxal phosphate addition enables rescue experiments that allylglycine models cannot support [1].

Investigating PNPO-Dependent Pathways in Human Enzyme Systems

For researchers studying human pyridoxine 5′-phosphate oxidase (PNPO) function, deoxypyridoxine is the appropriate inhibitor selection because its 5′-phosphate derivative demonstrably inhibits the human enzyme, whereas ginkgotoxin and its 5′-phosphate derivative do not [2]. This differential selectivity is critical for experiments where the specific enzyme target must be PNPO rather than other B6-metabolizing enzymes.

Immunosuppression Studies Requiring PLP-Dependent Lymphocyte Proliferation Inhibition

In immunological investigations requiring suppression of mitogen-induced lymphocyte proliferation via vitamin B6 antagonism, deoxypyridoxine has validated efficacy in inhibiting BrdU incorporation into lymphocyte DNA in PHA- and Con A-stimulated cultures [3]. In vivo, it significantly reduces TNFα and IL-6 production in chronic inflammation models [4], providing a documented immunosuppressive profile for experimental autoimmune or transplantation studies.

HPLC Quantification of Vitamin B6 Vitamers in Biological Matrices

Analytical laboratories performing quantitative vitamin B6 analysis in plasma, cerebrospinal fluid, or tissue extracts require a reliable internal standard that does not interfere with endogenous analyte detection. Deoxypyridoxine meets this requirement and has been validated in published HPLC methods with fluorescence detection [5]. Its non-endogenous nature and distinct chromatographic separation from natural B6 vitamers make it the standard choice for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxypyridoxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.